![molecular formula C23H24N2O B13948462 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole](/img/structure/B13948462.png)
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant in medicinal chemistry due to their diverse biological activities. This compound features a unique structure combining an indole moiety with a piperidine ring and an indanylcarbonyl group, making it a subject of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Piperidine Ring Formation: The piperidine ring can be introduced through cyclization reactions involving appropriate precursors such as 1,5-diketones or amino alcohols.
Attachment of the Indanylcarbonyl Group: The indanylcarbonyl group can be attached to the piperidine ring through acylation reactions using indanyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of indole oxides or piperidine N-oxides.
Reduction: Formation of reduced indole derivatives or piperidine derivatives.
Substitution: Formation of halogenated indole derivatives or substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger therapeutic responses.
Comparación Con Compuestos Similares
Similar Compounds
2-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole: Similar structure but with a different position of the indanylcarbonyl group.
3-[1-(1-Benzylcarbonyl)piperidin-4-yl]-1h-indole: Similar structure but with a benzylcarbonyl group instead of an indanylcarbonyl group.
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-2h-indole: Similar structure but with a different position of the indole nitrogen.
Uniqueness
3-[1-(1-Indanylcarbonyl)piperidin-4-yl]-1h-indole is unique due to its specific combination of the indole moiety, piperidine ring, and indanylcarbonyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C23H24N2O |
|---|---|
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
2,3-dihydro-1H-inden-1-yl-[4-(1H-indol-3-yl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C23H24N2O/c26-23(20-10-9-16-5-1-2-6-18(16)20)25-13-11-17(12-14-25)21-15-24-22-8-4-3-7-19(21)22/h1-8,15,17,20,24H,9-14H2 |
Clave InChI |
WNOMVJGGWSABCZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=CC=CC=C2C1C(=O)N3CCC(CC3)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



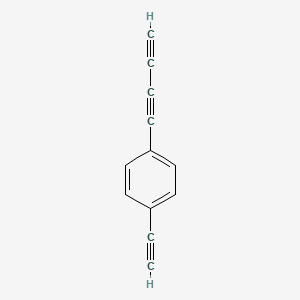
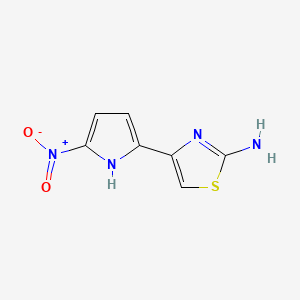
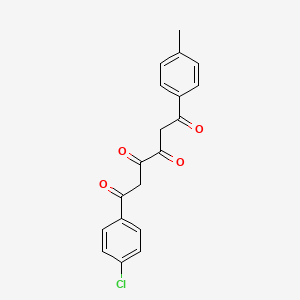
![Methyl 4,5-dihydro-7-methyl-4-oxo-3H-pyrrolo[3,2-d]pyrimidine-3-acetate](/img/structure/B13948393.png)
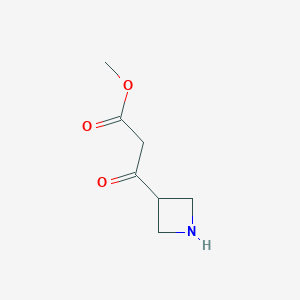
![7-Oxabicyclo[2.2.1]heptan-2-YL acetate](/img/structure/B13948400.png)
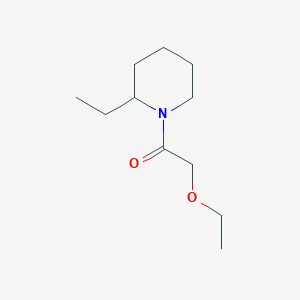

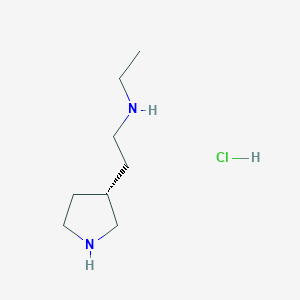
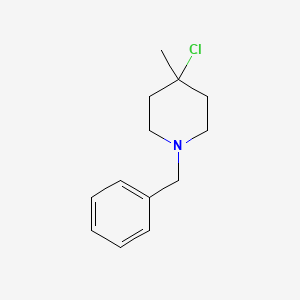
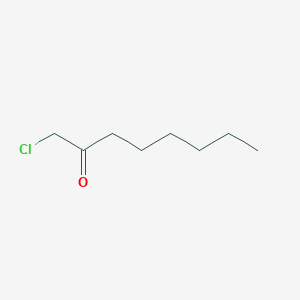
![tert-butyl 4-(1-(3-cyanopyridin-2-yl)-1H-benzo[d]imidazol-2-yl)piperazine-1-carboxylate](/img/structure/B13948437.png)
![(2-Ethyl-2-azaspiro[4.5]decan-8-yl)methanamine](/img/structure/B13948458.png)
